(2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide
Overview
Description
(2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide is an organic compound with a complex structure that includes a benzyl group, a cyano group, and a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide typically involves the following steps:
Starting Materials: Benzylamine, 4-hydroxybenzaldehyde, and malononitrile.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Procedure: The benzylamine reacts with 4-hydroxybenzaldehyde to form an imine intermediate. This intermediate then undergoes a Knoevenagel condensation with malononitrile to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The cyano group can be reduced to an amine.
Substitution: The benzyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (2E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide exerts its effects involves interactions with various molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes, while its anticancer properties may involve the inhibition of specific enzymes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-hydroxyphenyl)-2-propenoic acid: Similar structure but lacks the benzyl and cyano groups.
(2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoic acid: Similar structure with an additional methoxy group.
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c18-11-15(10-13-6-8-16(20)9-7-13)17(21)19-12-14-4-2-1-3-5-14/h1-10,20H,12H2,(H,19,21)/b15-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCKZSMPYPDOOCC-XNTDXEJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=C(C=C2)O)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=C(C=C2)O)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001333282 | |
Record name | (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
2.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665720 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
874655-86-4 | |
Record name | (E)-N-benzyl-2-cyano-3-(4-hydroxyphenyl)prop-2-enamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001333282 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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